molecular formula C16H23NO7 B612898 Z-D-Asp(OtBu)-OH CAS No. 71449-08-6

Z-D-Asp(OtBu)-OH

Cat. No. B612898
CAS RN: 71449-08-6
M. Wt: 341.3
InChI Key: UWDOQNWFLPMMLQ-UTONKHPSSA-N
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Description

Z-D-Asp(OtBu)-OH is an amino acid derivative of aspartic acid that has been used for various scientific research applications. It is a zwitterionic form of D-aspartic acid which possesses a zwitterionic structure with a carboxyl group and a secondary alcohol group at the alpha carbon. This compound has been extensively studied in the fields of biochemistry and physiology due to its potential to act as a neurotransmitter and its ability to act as a precursor for other compounds. It is also found in many proteins and peptides, making it a useful tool for research.

Scientific Research Applications

Peptide Synthesis and Biological Activity

  • Synthesis of Oostatic Hormone Analogues : Z-D-Asp(OtBu)-OH was used in the synthesis of peptide analogues to study its effect on oogenesis in insects. The peptides were synthesized using Z-D-Asp(OtBu)-OH as a building block, demonstrating its utility in producing biologically active compounds that influence egg development processes in insects (Hlaváček, Bennettová, Barth, & Tykva, 2009).

Molecular Imprinting

  • Preparation of Molecularly Imprinted Polymers : A study used Z-D-Asp(OtBu)-OH in the synthesis of molecularly imprinted polymers, showcasing its application in creating materials with a high affinity for specific molecules. This research demonstrates the potential of Z-D-Asp(OtBu)-OH in developing selective rebinding sites for amino acids, highlighting its importance in materials science and analytical chemistry (Lee & Chang, 2009).

Analytical Techniques

  • Capillary Zone Electrophoresis : The compound was utilized in the enantioseparation of amino acids, providing insights into the resolution capabilities of capillary zone electrophoresis for N-Fmoc amino acids, which has implications for analytical methodologies in pharmaceutical and biochemical research (Wu Hong-li, 2005).

Material Synthesis

  • Hierarchical Porous Zirconia : Research involved the use of Z-D-Asp(OtBu)-OH in the large-scale synthesis of hierarchically porous zirconia, highlighting its role in the precursor-directed synthesis of materials with specific porosity and structural properties. This application is crucial for the development of advanced materials in catalysis and separation technologies (Seisenbaeva, Dudarko, & Kessler, 2018).

Peptide Model Studies

  • Stabilization of Peptide Structures : Z-D-Asp(OtBu)-OH was used in studies focusing on the synthesis of partially protected peptides and the investigation of aspartimide problems in peptide synthesis, which are significant for understanding peptide stability and enhancing peptide-based drug development (Hoogerhout, Schattenkerk, & Kerling, 2010).

properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSLRFBLVZUVIE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Asp(OtBu)-OH

CAS RN

71449-08-6
Record name N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-t-butyl ester hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
J Tailhades, S Blanquer, B Nottelet… - Macromolecular …, 2011 - Wiley Online Library
A new strategy for the synthesis of polyamides from polyesters of hydroxyl‐containing amino acids using a multi ON acyl transfer reaction was developed. This original approach …
Number of citations: 15 onlinelibrary.wiley.com

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